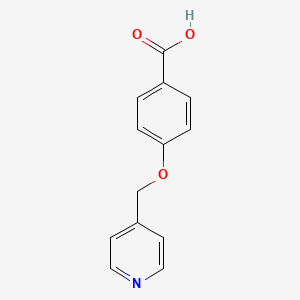

4-(Pyridin-4-ylmethoxy)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Pyridin-4-ylmethoxy)benzoic acid is an organic compound with the molecular formula C13H11NO3 and a molecular weight of 229.23 g/mol . This compound is characterized by a benzoic acid moiety substituted with a pyridin-4-ylmethoxy group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Méthodes De Préparation

The synthesis of 4-(Pyridin-4-ylmethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4-pyridylmethanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis generally follows the aforementioned route. The reaction conditions, such as temperature and reaction time, may vary depending on the specific requirements of the synthesis.

Analyse Des Réactions Chimiques

4-(Pyridin-4-ylmethoxy)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aromatic ring can yield nitro derivatives, while halogenation can produce halogenated benzoic acid derivatives .

Applications De Recherche Scientifique

4-(Pyridin-4-ylmethoxy)benzoic acid has several scientific research applications:

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.

Industry: It is used in the synthesis of various organic compounds and materials, including polymers and dyes.

Mécanisme D'action

The mechanism of action of 4-(Pyridin-4-ylmethoxy)benzoic acid in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit folic acid production in bacteria by binding to the para-aminobenzoic acid (PABA) binding pocket, demonstrating competitive antagonism . This interaction disrupts bacterial cell membrane integrity, leading to antibacterial effects.

Comparaison Avec Des Composés Similaires

4-(Pyridin-4-ylmethoxy)benzoic acid can be compared with similar compounds such as:

3-(Pyridin-4-yl)benzoic acid: Similar in structure but with the pyridinyl group attached at a different position on the benzoic acid ring.

4-(Pyridin-3-ylmethoxy)benzoic acid: Similar but with the pyridinyl group attached at a different position on the pyridine ring.

4-(Pyridin-4-yl)benzoic acid: Lacks the methoxy group, making it less versatile in certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

4-(Pyridin-4-ylmethoxy)benzoic acid, with the chemical formula C13H11NO3 and CAS number 923216-85-7, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and comparative efficacy with similar compounds.

Chemical Structure and Properties

The compound features a benzoic acid moiety substituted with a pyridin-4-ylmethoxy group, which influences its solubility and reactivity. It is characterized by:

- Molecular Weight : 229.23 g/mol

- Melting Point : Greater than 300 °C

- Boiling Point : Approximately 384.3 °C

- Solubility : Slightly soluble in water

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit folic acid production in bacteria by binding to the para-aminobenzoic acid (PABA) binding pocket, demonstrating competitive antagonism against bacterial enzymes involved in folate synthesis. This mechanism suggests potential applications in antibacterial therapies.

Biological Activities

-

Antibacterial Properties :

- Studies indicate that this compound exhibits significant antibacterial activity against Klebsiella pneumoniae, a common pathogen associated with various infections.

- Antifungal Activity :

- Anti-inflammatory Effects :

Comparative Analysis

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(Pyridin-4-yl)benzoic acid | C12H9NO2 | Lacks methoxy group; simpler structure |

| 4-(Pyridin-3-ylmethoxy)benzoic acid | C13H11NO3 | Different substitution pattern on pyridine |

| 4-(Pyridin-4-yl)benzoic acid | C12H9NO2 | No methoxy group; less versatile |

The unique methoxy substitution on the pyridine ring of this compound enhances its solubility and biological activity compared to other derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that the compound significantly inhibited Klebsiella pneumoniae growth in vitro, showcasing its potential as a lead compound for developing new antibiotics.

- Synthesis and Derivatives :

- Pharmacological Profiling :

Propriétés

IUPAC Name |

4-(pyridin-4-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-13(16)11-1-3-12(4-2-11)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNNDTCHJWVJGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.